molecular formula C15H24N2OS B6613010 N-(1-Adamantyl)-4-morpholinethiocarboxamide CAS No. 57568-81-7

N-(1-Adamantyl)-4-morpholinethiocarboxamide

Cat. No. B6613010
CAS RN: 57568-81-7
M. Wt: 280.4 g/mol
InChI Key: XXSPADLRFLRABD-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-4-morpholinethiocarboxamide (AMT) is a novel compound with potential application in scientific research. It is a white powder that is soluble in water and has a melting point of 207-210°C. AMT belongs to the class of aminothiocarboxamides and is the first to be synthesized from the adamantyl moiety. It has been studied for its potential therapeutic applications, as well as its use in laboratory experiments.

Scientific Research Applications

N-(1-Adamantyl)-4-morpholinethiocarboxamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties in experimental models. Additionally, this compound has been studied for its potential to act as a neuroprotective agent in stroke models.

Mechanism of Action

The exact mechanism of action of N-(1-Adamantyl)-4-morpholinethiocarboxamide is unknown. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and inhibit the activity of COX-2. Additionally, in vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in experimental models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-Adamantyl)-4-morpholinethiocarboxamide in laboratory experiments include its stability, solubility in water, and the ability to be synthesized in a relatively straightforward manner. Additionally, this compound has been shown to have potential therapeutic applications and can be used to study the effects of inflammation and oxidative stress.
The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is still unknown. Additionally, this compound has not been extensively studied in humans and its safety profile is not well-established.

Future Directions

The potential future directions for N-(1-Adamantyl)-4-morpholinethiocarboxamide include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into the safety and efficacy of this compound in humans is needed. Other potential future directions include the development of new synthesis methods for this compound, as well as the exploration of its potential use in drug delivery systems. Additionally, further research into the effects of this compound on inflammation and oxidative stress is warranted. Finally, further research into the potential use of this compound in laboratory experiments is needed.

properties

IUPAC Name

N-(1-adamantyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c19-14(17-1-3-18-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSPADLRFLRABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196428
Record name N-Tricyclo[3.3.1.13,7]dec-1-yl-4-morpholinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57568-81-7
Record name N-Tricyclo[3.3.1.13,7]dec-1-yl-4-morpholinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57568-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tricyclo[3.3.1.13,7]dec-1-yl-4-morpholinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The thiourea is prepared by reacting 5.0 g. (0.026 mole) of 1-adamantyl isothiocyanate with 2.5 g. (0.029 mole) of morpholine in 250 ml. of ether for ca. 1 hr. at room temperature. The solid which separates is collected and combined with additional compound from concentration of ether filtrate to a small volume: 6.65 g. (91 percent), m.p. 145-147. The analytical sample is recrystallized from ether, m.p. 148.
Quantity
0.026 mol
Type
reactant
Reaction Step One
Quantity
0.029 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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